8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane 8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane
Brand Name: Vulcanchem
CAS No.: 1640-65-9
VCID: VC21226246
InChI: InChI=1S/C19H26N2O/c1-3-19(22)21-17-10-11-18(21)14-20(13-17)12-4-5-16-8-6-15(2)7-9-16/h4-9,17-18H,3,10-14H2,1-2H3/b5-4+
SMILES: CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol

8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane

CAS No.: 1640-65-9

Cat. No.: VC21226246

Molecular Formula: C19H26N2O

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

8-Propionyl-3-(3-(p-tolyl)allyl)-3,8-diazabicyclo(3.2.1)octane - 1640-65-9

Specification

CAS No. 1640-65-9
Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
IUPAC Name 1-[3-[(E)-3-(4-methylphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
Standard InChI InChI=1S/C19H26N2O/c1-3-19(22)21-17-10-11-18(21)14-20(13-17)12-4-5-16-8-6-15(2)7-9-16/h4-9,17-18H,3,10-14H2,1-2H3/b5-4+
Standard InChI Key ACVZDRAEFXHPNR-SNAWJCMRSA-N
Isomeric SMILES CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=C(C=C3)C
SMILES CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C
Canonical SMILES CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=C(C=C3)C

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